N-Boc-N-isopropylamino-acetic acid
Overview
Description
N-Boc-N-isopropylamino-acetic acid is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-N-isopropylamino-acetic acid can be synthesized through a multi-step process. One common method involves the protection of isopropylamine with a Boc group, followed by the reaction with chloroacetic acid. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-isopropylamino-acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: It is often used in peptide coupling reactions, where the carboxyl group reacts with amines to form peptide bonds.
Common Reagents and Conditions
Hydrolysis: Common reagents include trifluoroacetic acid or hydrochloric acid under mild conditions.
Substitution: Reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used to activate the carboxyl group.
Coupling Reactions: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Major Products
The major products formed from these reactions include deprotected amines, substituted derivatives, and peptide-linked compounds .
Scientific Research Applications
N-Boc-N-isopropylamino-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-N-isopropylamino-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Boc-N-isopropylamino-acetic acid is unique due to its specific structure, which combines the Boc-protected amine with an isopropyl group and a carboxyl group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(2)11(6-8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLWSLMCAPRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440368 | |
Record name | N-Boc-N-isopropylamino-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154509-63-4 | |
Record name | N-Boc-N-isopropylamino-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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